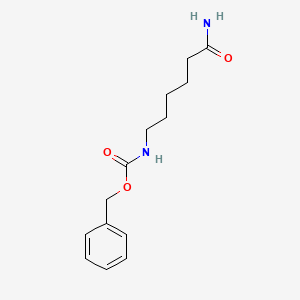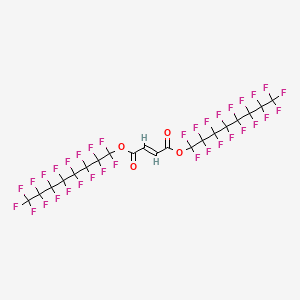
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic organic compound characterized by the presence of two imidazole rings and a butadiyne linker. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(imidazolyl)-1,3-butadiyne: Lacks the Boc protecting groups, making it more reactive.
1,4-Bis(1-Boc-4-pyrrolyl)-1,3-butadiyne: Contains pyrrole rings instead of imidazole rings, leading to different chemical properties.
Uniqueness
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is unique due to the presence of Boc-protected imidazole rings, which provide stability and allow for selective deprotection and functionalization in synthetic applications.
Propiedades
Fórmula molecular |
C20H22N4O4 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
Clave InChI |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)


![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)

![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)





